![molecular formula C18H14FN5O2S B10809127 ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B10809127.png)
ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H14FN5O2S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the structure-activity relationships (SARs) that contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the pyrazole moiety. The general synthetic route can be summarized as follows:
- Formation of Thieno[2,3-d]pyrimidine : The thieno[2,3-d]pyrimidine framework can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino thiophene derivatives and carbonyl compounds.
- Pyrazole Formation : The pyrazole ring is introduced via hydrazine or hydrazone intermediates reacting with suitable carbonyl compounds.
- Carboxylation : The final step involves the introduction of the carboxylic acid functionality at the 4-position of the pyrazole.
Anticancer Activity
This compound has demonstrated promising anticancer properties across various studies. It has been evaluated against different cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and others. The compound exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range (0.08–12.07 mM), indicating its potential as a lead compound for further development in cancer therapy .
The mechanism underlying its anticancer activity appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Targeting Enzymatic Pathways : Some derivatives have been noted for their ability to inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has also exhibited anti-inflammatory properties. Studies have reported that it can significantly suppress cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This dual action enhances its therapeutic potential in treating conditions where inflammation is a contributing factor.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Thieno[2,3-d]pyrimidine Core | Essential for anticancer and anti-inflammatory activity |
Fluorophenyl Substitution | Enhances binding affinity and potency |
Pyrazole Ring | Contributes to overall biological activity |
Carboxylic Acid Group | Increases solubility and bioavailability |
Case Studies
Several case studies have highlighted the efficacy of ethyl 5-amino derivatives in preclinical models:
- HeLa Cell Line Study : A study demonstrated that derivatives with modifications at the pyrazole position significantly inhibited cell growth, suggesting that specific substitutions could enhance anticancer properties .
- In Vivo Models : Animal studies have shown that compounds based on this scaffold exhibit reduced tumor growth rates when administered in vivo, indicating potential for clinical application .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold, such as ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate, exhibit promising antitumor properties. These compounds are designed to inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, studies have shown that related compounds with similar structures can inhibit the growth of various human tumor cell lines with IC50 values in the low micromolar range .
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core present in this compound is a well-known scaffold for kinase inhibitors. Kinases are crucial in regulating various cellular processes, and their inhibition has become a target for cancer therapies and treatments for inflammatory diseases. The presence of a fluorine atom enhances lipophilicity and may improve interactions with biological targets, making it a candidate for further pharmacological studies aimed at kinase modulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring significantly affect biological activity. For example, electron-withdrawing groups have been shown to enhance inhibitory potency against TS and DHFR compared to electron-donating groups .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key intermediates are synthesized through palladium-catalyzed coupling reactions, followed by functional group transformations to yield the final product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antitumor Studies
In a study focused on thieno[2,3-d]pyrimidine derivatives, several compounds were evaluated for their ability to inhibit TS and DHFR activities. One compound demonstrated an IC50 value of 0.11 µM against human TS, indicating strong potential as an antitumor agent .
Kinase Inhibition Research
Recent investigations into pyrazolo[3,4-d]pyrimidine derivatives have revealed their capability to inhibit various kinases involved in cancer progression. Initial screening showed that certain derivatives could effectively reduce kinase activity in vitro, suggesting a pathway for further drug development targeting specific cancers.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and introducing carboxylate functionality for further derivatization.
Reaction Conditions (from analogous compounds ):
-
Reagents : LiOH (1–2 eq) in ethanol/water (1:1–2 ratio)
-
Temperature : Reflux (70–80°C)
-
Time : 2.5–17 hours
-
Yield : 72–95%
Starting Material | Product | Conditions | Yield | Source |
---|---|---|---|---|
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | LiOH, reflux, 2.5h | 95% |
The carboxylic acid product is isolated via acidification (HCl) and filtration. NMR data (DMSO-d6) for the analogous product shows a broad singlet at δ 12.09 ppm (COOH) and aromatic protons at δ 7.34–7.67 ppm .
Amino Group Reactivity
The 5-amino group participates in condensation and coupling reactions:
Schiff Base Formation
Reacts with aldehydes/ketones under mild acidic or neutral conditions to form imines. For example:
-
Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol
-
Catalyst : Acetic acid (5–10 mol%)
Amide Coupling
The amino group reacts with activated carboxylic acids (e.g., using EDCI/HOBT ):
-
Reagents : EDCI (1.2 eq), HOBT (1.2 eq), DMF solvent
-
Temperature : 0°C → RT, 12–24 hours
Electrophilic Substitution on Thienopyrimidine Ring
The electron-deficient thieno[2,3-d]pyrimidine core undergoes regioselective electrophilic substitution. For example:
Vilsmeier–Haack Formylation
-
Reagents : DMF/POCl3 (Vilsmeier–Haack reagent)
-
Conditions : 0°C → 55°C, 6–8 hours
-
Yield : 85–90% (based on pyrazole-thienopyrimidine hybrids )
This reaction introduces a formyl group at the activated position of the thienopyrimidine ring, enabling further functionalization (e.g., hydrazone formation).
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group may participate in nucleophilic displacement under harsh conditions:
-
Reagents : Strong nucleophiles (e.g., amines, alkoxides)
-
Conditions : DMF, 100–120°C, 12–24 hours
-
Yield : Variable (30–60% for fluorophenyl analogs)
Cyclization Reactions
The amino and ester groups facilitate intramolecular cyclization:
Pyrimidine Ring Expansion
Under acidic conditions (e.g., H2SO4, PPA), the thienopyrimidine system may undergo ring expansion, though specific data for this compound is limited .
Cross-Coupling Reactions
The thienopyrimidine system supports palladium-catalyzed couplings:
Suzuki–Miyaura Reaction
-
Reagents : Arylboronic acid, Pd(PPh3)4, Na2CO3
-
Solvent : DME/H2O
-
Yield : 50–75% (estimated from thienopyrimidine derivatives )
Key Structural Influences on Reactivity
-
Amino Group : Enhances nucleophilicity for condensations.
-
Ethyl Ester : Provides a leaving group for hydrolysis or transesterification.
-
4-Fluorophenyl : Electron-withdrawing effect directs electrophilic substitution on the thienopyrimidine ring.
-
Thienopyrimidine Core : Stabilizes charges during electrophilic/nucleophilic attacks .
Properties
Molecular Formula |
C18H14FN5O2S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H14FN5O2S/c1-2-26-18(25)12-7-23-24(15(12)20)16-14-13(8-27-17(14)22-9-21-16)10-3-5-11(19)6-4-10/h3-9H,2,20H2,1H3 |
InChI Key |
FISJOMQHWPLNLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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